VS-5584

Catalog No.
S548983
CAS No.
1246560-33-7
M.F
C17H22N8O
M. Wt
354.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
VS-5584

CAS Number

1246560-33-7

Product Name

VS-5584

IUPAC Name

5-(8-methyl-2-morpholin-4-yl-9-propan-2-ylpurin-6-yl)pyrimidin-2-amine

Molecular Formula

C17H22N8O

Molecular Weight

354.4 g/mol

InChI

InChI=1S/C17H22N8O/c1-10(2)25-11(3)21-14-13(12-8-19-16(18)20-9-12)22-17(23-15(14)25)24-4-6-26-7-5-24/h8-10H,4-7H2,1-3H3,(H2,18,19,20)

InChI Key

QYBGBLQCOOISAR-UHFFFAOYSA-N

SMILES

CC1=NC2=C(N=C(N=C2N1C(C)C)N3CCOCC3)C4=CN=C(N=C4)N

Solubility

Soluble in DMSO, not in water

Synonyms

VS5584; VS 5584; VS5584; SB2343; SB2343; SB 2343.

Canonical SMILES

CC1=NC2=C(N=C(N=C2N1C(C)C)N3CCOCC3)C4=CN=C(N=C4)N

Description

The exact mass of the compound 5-(9-Isopropyl-8-methyl-2-morpholino-9H-purin-6-yl)pyrimidin-2-amine is 354.19166 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Potential Tyrosine Kinase Inhibitor:

VS-5584 is classified as a desmethyl derivative of another compound, VS-5582 []. Both VS-5584 and VS-5582 have been studied for their potential to inhibit tyrosine kinases, enzymes involved in cell signaling pathways. Tyrosine kinase inhibitors are a class of drugs used to treat various cancers []. However, limited published data exists specifically on the tyrosine kinase inhibitory effects of VS-5584.

PI3K/mTOR Kinase Inhibitor:

More research has focused on the potential of VS-5584 as a phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) kinase inhibitor []. The PI3K/mTOR pathway is another important cell signaling pathway involved in cell growth, proliferation, and survival. Aberrant activation of this pathway is implicated in various cancers []. Studies suggest VS-5584 acts as a highly selective PI3K/mTOR kinase inhibitor, potentially offering a therapeutic approach for targeting cancers driven by this pathway [].

Intermediate in Purine Analog Synthesis:

The chemical structure of VS-5584 incorporates a purine ring structure. Purines are nitrogenous bases found in RNA and DNA. Due to this structural similarity, VS-5584 can serve as an intermediate compound in the synthesis of purine analogs []. Purine analogs are synthetic molecules that mimic the structure and function of natural purines. They have various applications in scientific research, including the development of antiviral medications and probes for studying cellular processes [].

Overall, research on VS-5584 suggests potential applications as a:

  • Tyrosine kinase inhibitor (limited data available)
  • PI3K/mTOR kinase inhibitor for cancer treatment
  • Intermediate in the synthesis of purine analogs

VS-5584, also known as SB2343, is a novel small-molecule inhibitor that selectively targets both the phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) pathways. Its chemical structure is defined as 5-(9-isopropyl-8-methyl-2-morpholin-4-yl-9H-purin-6-yl)-pyrimidin-2-ylamine. This compound was developed by S*BIO Pte Ltd. in Singapore and has shown promise in preclinical studies for its potential to treat various cancers by inhibiting key signaling pathways involved in cell proliferation and survival .

VS-5584 is believed to exert its anti-cancer effects by inhibiting the PI3K/mTOR pathway, a crucial signaling cascade involved in cell growth and proliferation [, ]. This pathway regulates various cellular processes, and its dysregulation is implicated in cancer development []. By inhibiting this pathway, VS-5584 might hinder the uncontrolled growth of cancer cells.

VS-5584 operates primarily through competitive inhibition of ATP binding to the active sites of mTOR and PI3K kinases. The compound exhibits high selectivity, showing minimal inhibitory activity against over 400 other kinases, which underscores its potential for targeted cancer therapy. The IC50 values for VS-5584 are notably low, indicating its potency: approximately 37 nanomolar for mTOR and varying from 16 to 68 nanomolar across different class I PI3K isoforms (α, β, γ, δ) .

The biological activity of VS-5584 has been extensively studied, revealing its ability to inhibit the proliferation of cancer stem cells significantly more than non-cancer stem cells. In various mouse xenograft models, VS-5584 demonstrated a marked reduction in tumor initiation capacity and enhanced apoptosis in cancer cells. Furthermore, it effectively blocks key phosphorylation events downstream of PI3K and mTOR signaling pathways, such as AKT and ribosomal protein S6 .

The synthesis of VS-5584 involves multi-step organic reactions that include the formation of the purine core followed by modifications to introduce the morpholine and pyrimidine groups. Specific details regarding the synthetic pathway can be found in patent literature (WO2010114484), which outlines the synthetic strategy and conditions necessary for producing this compound .

VS-5584 is primarily being explored for its applications in oncology as a treatment for various cancers, particularly those characterized by aberrant PI3K/mTOR signaling. Its dual inhibition mechanism allows it to synergistically enhance the effects of other chemotherapeutic agents, potentially leading to improved therapeutic outcomes in resistant cancer types . Additionally, it is being investigated for its ability to target cancer stem cells, which are often responsible for tumor recurrence and metastasis .

Studies have demonstrated that VS-5584 interacts synergistically with other therapeutic agents such as arsenic trioxide and ponatinib. These interactions enhance the anti-leukemic effects in various models of leukemia by further inhibiting the PI3K/mTOR pathway. The compound’s ability to induce apoptosis through these interactions highlights its potential as part of combination therapies in cancer treatment .

Several compounds exhibit similar pharmacological profiles to VS-5584. Here are some notable examples:

Compound NameTarget KinasesIC50 Values (nM)Unique Features
NVP-BEZ235PI3K/mTOR~30 (mTOR)Dual inhibitor with broader kinase inhibition
GDC-0941PI3K~30 (PI3Kα)Selective PI3K inhibitor
EverolimusmTOR~0.5Primarily targets mTOR; used clinically
Torin-1mTOR~0.5Potent mTOR inhibitor; affects both complexes

VS-5584 is unique due to its high selectivity for both mTORC1/2 and all class I PI3K isoforms while exhibiting minimal off-target effects compared to other dual inhibitors like NVP-BEZ235. This specificity may lead to fewer side effects and better therapeutic windows in clinical applications .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.8

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

354.19165736 g/mol

Monoisotopic Mass

354.19165736 g/mol

Heavy Atom Count

26

Appearance

White to off-white crystalline solid

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

W71J4X250V

Wikipedia

Vs-5584

Dates

Modify: 2023-08-15
1: Shao Z, Bao Q, Jiang F, Qian H, Fang Q, Hu X. VS-5584, a Novel PI3K-mTOR Dual Inhibitor, Inhibits Melanoma Cell Growth In Vitro and In Vivo. PLoS One. 2015 Jul 23;10(7):e0132655. doi: 10.1371/journal.pone.0132655. eCollection 2015. PubMed PMID: 26204252; PubMed Central PMCID: PMC4512677.
2: Kolev VN, Wright QG, Vidal CM, Ring JE, Shapiro IM, Ricono J, Weaver DT, Padval MV, Pachter JA, Xu Q. PI3K/mTOR dual inhibitor VS-5584 preferentially targets cancer stem cells. Cancer Res. 2015 Jan 15;75(2):446-55. doi: 10.1158/0008-5472.CAN-14-1223. Epub 2014 Nov 28. PubMed PMID: 25432176.
3: Poulsen A, Nagaraj H, Lee A, Blanchard S, Soh CK, Chen D, Wang H, Hart S, Goh KC, Dymock B, Williams M. Structure and ligand-based design of mTOR and PI3-kinase inhibitors leading to the clinical candidates VS-5584 (SB2343) and SB2602. J Chem Inf Model. 2014 Nov 24;54(11):3238-50. doi: 10.1021/ci500493m. Epub 2014 Oct 23. PubMed PMID: 25317974.
4: Hart S, Novotny-Diermayr V, Goh KC, Williams M, Tan YC, Ong LC, Cheong A, Ng BK, Amalini C, Madan B, Nagaraj H, Jayaraman R, Pasha KM, Ethirajulu K, Chng WJ, Mustafa N, Goh BC, Benes C, McDermott U, Garnett M, Dymock B, Wood JM. VS-5584, a novel and highly selective PI3K/mTOR kinase inhibitor for the treatment of cancer. Mol Cancer Ther. 2013 Feb;12(2):151-61. doi: 10.1158/1535-7163.MCT-12-0466. Epub 2012 Dec 27. PubMed PMID: 23270925; PubMed Central PMCID: PMC3588144.

Explore Compound Types